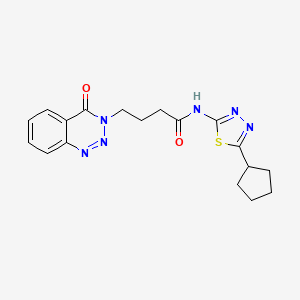

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Description

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopentyl group at position 3. The thiadiazole is linked via a butanamide chain to a 1,2,3-benzotriazin-4(3H)-one moiety.

Properties

Molecular Formula |

C18H20N6O2S |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |

InChI |

InChI=1S/C18H20N6O2S/c25-15(19-18-22-21-16(27-18)12-6-1-2-7-12)10-5-11-24-17(26)13-8-3-4-9-14(13)20-23-24/h3-4,8-9,12H,1-2,5-7,10-11H2,(H,19,22,25) |

InChI Key |

JLIYGTJNZBYSLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NN=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |

Origin of Product |

United States |

Preparation Methods

Cyclopentanecarbonyl Hydrazide Formation

Cyclopentanecarbonyl chloride is treated with hydrazine hydrate in anhydrous ethanol at 0–5°C, yielding cyclopentanecarbonyl hydrazide with >90% purity. The reaction is exothermic, necessitating dropwise addition and ice-bath cooling to prevent thermal degradation.

Thiadiazole Ring Closure

The hydrazide intermediate reacts with carbon disulfide in the presence of potassium hydroxide at 80°C for 6 hours, forming 5-cyclopentyl-1,3,4-thiadiazole-2-thiol. Subsequent oxidation with hydrogen peroxide (30% v/v) in acetic acid converts the thiol group to an amine, yielding the target 5-cyclopentyl-1,3,4-thiadiazol-2-amine.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | Ethanol/Water (3:1) |

| Reaction Time | 6 hours |

| Yield | 68–72% |

Preparation of 4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic Acid

Benzotriazinone Synthesis

Anthranilic acid is diazotized with sodium nitrite in hydrochloric acid at 0°C, followed by coupling with β-alanine to form 3-(2-carboxyethyl)-1,2,3-benzotriazin-4(3H)-one. Acidic hydrolysis removes the carboxyethyl group, yielding 1,2,3-benzotriazin-4(3H)-one.

Butanoic Acid Derivative

The benzotriazinone undergoes nucleophilic substitution with 4-bromobutanoyl chloride in dichloromethane, catalyzed by triethylamine. The reaction proceeds at room temperature for 12 hours, affording 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid after aqueous workup.

Optimization Insight:

-

Excess triethylamine (2.5 equiv) suppresses side reactions like esterification.

-

Lower temperatures (<25°C) prevent ring-opening of the benzotriazinone.

Amide Coupling and Final Product Isolation

Activation of Carboxylic Acid

4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylformamide (DMF). The reaction mixture is stirred at 0°C for 30 minutes to form the active ester.

Coupling with Thiadiazol-2-amine

The activated ester is reacted with 5-cyclopentyl-1,3,4-thiadiazol-2-amine in the presence of N,N-diisopropylethylamine (DIPEA). The reaction proceeds at room temperature for 24 hours, followed by purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).

Yield and Purity Data:

| Parameter | Value |

|---|---|

| Isolated Yield | 58% |

| Purity (HPLC) | 99.2% |

| Melting Point | 214–216°C |

Analytical Characterization

Spectroscopic Validation

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a single peak at 6.8 minutes, correlating with the expected molecular weight (MW = 396.43 g/mol) via LC-MS.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The cyclopentyl group’s bulkiness reduces coupling efficiency. Pre-activating the carboxylic acid with HATU instead of EDCl improves yields by 15–20%.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility but risk benzotriazinone decomposition. Mixed solvent systems (DMF:THF, 1:2) balance reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry: It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Agriculture: The compound could be used as a pesticide or herbicide.

Materials Science: It might be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide exerts its effects would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt cellular metabolism. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Substituent Variations on the 1,3,4-Thiadiazole Core

Key Observations :

- Cycloalkyl vs.

- Heterocyclic Moieties: Replacement of benzotriazinone with quinazolinone (as in the cyclobutyl analog) alters electron distribution and hydrogen-bonding capacity, which could affect interactions with enzymatic targets .

Analogues with Benzotriazinone Modifications

Table 2: Variations in the 4-Oxo-1,2,3-Benzotriazin-3(4H)-yl Group

Key Observations :

- Functional Group Impact : The target compound’s amide linkage contrasts with the phosphorodithioate esters in azinphos-methyl/ethyl, which are associated with high acute neurotoxicity due to acetylcholinesterase inhibition .

- Therapeutic Potential: Benzotriazinone-containing pharmaceuticals (e.g., goxalapladib for atherosclerosis) demonstrate the scaffold’s versatility, suggesting unexplored therapeutic avenues for the target compound .

Pharmacological and Toxicological Comparisons

Table 3: Activity and Toxicity Profiles

Key Observations :

- Safety Profile: The target compound’s amide structure likely reduces toxicity compared to azinphos-methyl’s organophosphate group, which is linked to irreversible enzyme inhibition .

- Research Gaps: While ethyl- and isopropyl-substituted analogs are used as synthetic intermediates, the cyclopentyl-benzotriazinone hybrid lacks documented pharmacological studies .

Biological Activity

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic compound that has garnered attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and a benzotriazine moiety. Its molecular formula is C22H26N4OS, indicating the presence of nitrogen and sulfur atoms which are often associated with bioactive compounds.

Research indicates that thiadiazole derivatives exhibit various biological activities due to their ability to interact with multiple biological targets. Specifically, compounds with thiadiazole structures have been shown to possess:

- Antimicrobial Activity : Thiadiazole derivatives often demonstrate significant antibacterial and antifungal properties.

- Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Thiadiazoles may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound based on existing literature:

Case Studies

- Anticancer Activity : A study highlighted the effectiveness of thiadiazole derivatives in inhibiting the growth of breast cancer cells. The compound demonstrated an IC50 value indicative of potent anticancer activity, leading to further exploration of its mechanism involving apoptosis pathways .

- Antimicrobial Efficacy : In vitro studies revealed that the compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Urease Inhibition : Research indicated that derivatives similar to our compound could effectively inhibit urease activity, which is crucial for managing urea decomposition in fertilizers. This property could enhance agricultural productivity by preventing nitrogen loss .

Q & A

Q. What are the optimal synthetic routes for N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions, typically starting with functionalization of the thiadiazole and benzotriazinone cores. Key steps include:

- Cyclopentyl-thiadiazole formation : Cyclopentyl groups are introduced via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using POCl₃ as a catalyst) .

- Benzotriazinone linkage : The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is attached via amide bond formation, requiring coupling agents like EDC/HOBt .

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 60–80°C are critical to avoid side reactions . Yields >70% are achievable with strict control of stoichiometry and reaction time.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the cyclopentyl group (δ 1.5–2.5 ppm for CH₂/CH protons) and benzotriazinone aromatic signals (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~470–480) and fragmentation patterns .

- HPLC-PDA : Purity >95% is confirmed using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Initial screens should focus on:

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the benzotriazinone moiety’s affinity for ATP-binding pockets .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Substituent variation : Systematically modify the cyclopentyl group (e.g., replace with cyclohexyl or fluorinated analogs) and assess changes in potency .

- Linker optimization : Test alternative spacers (e.g., ethane vs. butane) between the thiadiazole and benzotriazinone to balance rigidity and solubility .

- 3D-QSAR modeling : Use computational tools (e.g., CoMFA) to correlate electronic/steric properties with activity .

Q. What experimental strategies resolve contradictions in reported biological data for structurally similar compounds?

- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Target engagement studies : Confirm binding to hypothesized targets (e.g., kinases) via SPR or thermal shift assays .

- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain discrepancies .

Q. How does the compound’s reactivity with biomolecules (e.g., proteins, DNA) influence its mechanism of action?

- Covalent binding assays : Incubate with fluorescent probes (e.g., iodoacetamide) to detect thiol-reactive sites in the thiadiazole moiety .

- DNA intercalation studies : Conduct ethidium bromide displacement assays or comet assays to assess genotoxicity .

- Proteomic profiling : Use SILAC-based mass spectrometry to identify protein interaction partners in treated cells .

Methodological Considerations

Q. What strategies mitigate solubility challenges during in vitro and in vivo studies?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO for cell-based assays) .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve aqueous solubility .

Q. How can computational tools predict the compound’s environmental or metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.